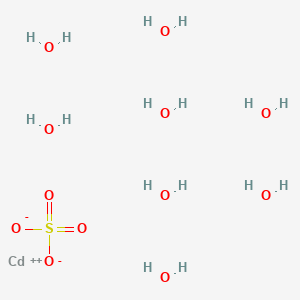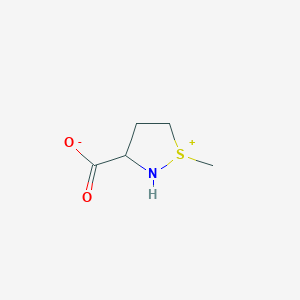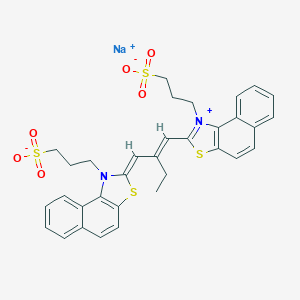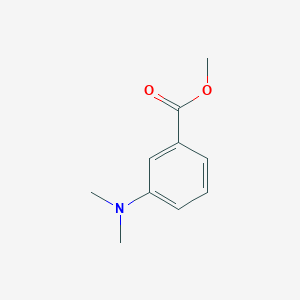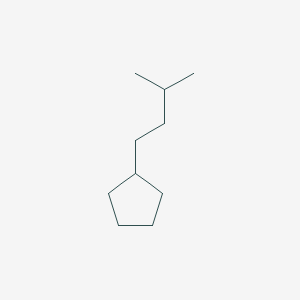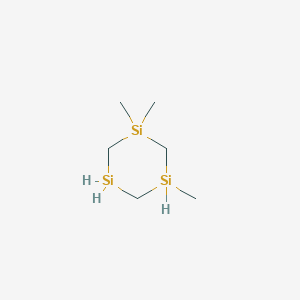
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMTCH, is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique structure and properties. TMTCH is a six-membered ring containing three silicon atoms and three carbon atoms. The compound has a high melting point and is insoluble in water but soluble in organic solvents. TMTCH has been used in various applications, including as a starting material for the synthesis of other organosilicon compounds, as a catalyst in organic reactions, and as a building block for the construction of novel materials.
作用机制
The mechanism of action of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is not well understood, but it is believed to involve the formation of stable complexes with other molecules. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has a unique structure that allows it to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces. These interactions can result in the stabilization of reactive intermediates and the enhancement of reaction rates.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane. However, studies have shown that 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is non-toxic and does not cause significant adverse effects in laboratory animals. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been shown to be biocompatible and has been used as a scaffold for tissue engineering applications.
实验室实验的优点和局限性
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also relatively inert and does not react with most common laboratory reagents. However, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has some limitations, including its high cost and limited availability. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also sensitive to air and moisture, which can lead to degradation and impurities.
未来方向
There are several future directions for research on 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has the potential to be used in the construction of novel materials with unique properties, such as high strength and flexibility. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane may also be used as a scaffold for the design of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the properties and potential applications of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane.
合成方法
1,1,3-Trimethyl-1,3,5-trisilacyclohexane can be synthesized through several methods, including the reaction of trichlorosilane with acetylene in the presence of a catalyst, the reaction of chlorodimethylsilane with acetylene in the presence of a catalyst, and the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with lithium acetylide. The most common method for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane synthesis is the reaction of trichlorosilane with acetylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform.
科学研究应用
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a starting material for the synthesis of other organosilicon compounds, such as siloxanes and silanes. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has also been used as a catalyst in organic reactions, such as the hydrosilylation of alkenes and alkynes. In materials science, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a building block for the construction of novel materials, such as organosilicon polymers and gels. In medicinal chemistry, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been studied for its potential use as a drug delivery system and as a scaffold for the design of new drugs.
属性
CAS 编号 |
18339-88-3 |
|---|---|
产品名称 |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
分子式 |
C6H18Si3 |
分子量 |
174.46 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
InChI 键 |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
规范 SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
同义词 |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
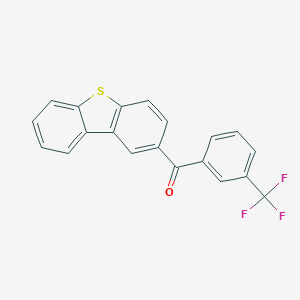
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
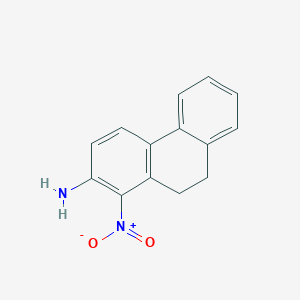
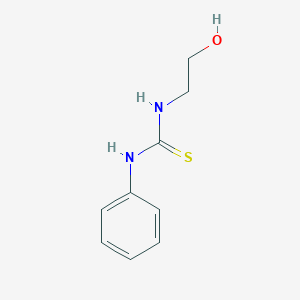
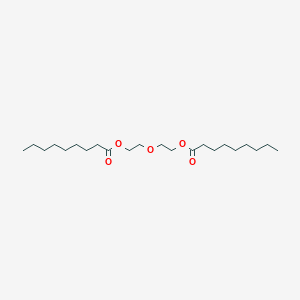
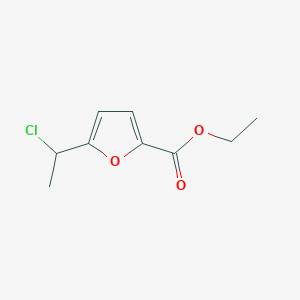
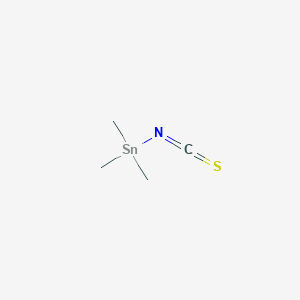
acetic acid](/img/structure/B90747.png)
